molecular formula C16H14O4 B11503588 6-Acetyl-3,5-di-furan-2-yl-cyclohex-2-enone

6-Acetyl-3,5-di-furan-2-yl-cyclohex-2-enone

Cat. No.: B11503588
M. Wt: 270.28 g/mol
InChI Key: OEEQYCSXFQYANO-UHFFFAOYSA-N
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Description

6-Acetyl-3,5-di-furan-2-yl-cyclohex-2-enone is an organic compound with the molecular formula C16H14O4 It is a derivative of cyclohexenone, featuring two furan rings and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Acetyl-3,5-di-furan-2-yl-cyclohex-2-enone can be synthesized through the condensation of furan-containing chalcones with acetylacetone. The reaction typically involves the use of a base catalyst to facilitate the condensation process . The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-3,5-di-furan-2-yl-cyclohex-2-enone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan rings and acetyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, organometallic complexes.

Scientific Research Applications

6-Acetyl-3,5-di-furan-2-yl-cyclohex-2-enone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Acetyl-3,5-di-furan-2-yl-cyclohex-2-enone involves its interaction with various molecular targets and pathways. The compound’s furan rings and acetyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Acetyl-3,5-di(2-furyl)-2-cyclohexen-1-one: A closely related compound with similar structural features.

    1-Acetyl-4,6-di(2-furyl)-2-oxocyclohex-3-ene:

Uniqueness

6-Acetyl-3,5-di-furan-2-yl-cyclohex-2-enone is unique due to its specific arrangement of furan rings and the acetyl group on the cyclohexenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

6-acetyl-3,5-bis(furan-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C16H14O4/c1-10(17)16-12(15-5-3-7-20-15)8-11(9-13(16)18)14-4-2-6-19-14/h2-7,9,12,16H,8H2,1H3

InChI Key

OEEQYCSXFQYANO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(CC(=CC1=O)C2=CC=CO2)C3=CC=CO3

Origin of Product

United States

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